2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
CAS No.: 61072-87-5
Cat. No.: VC8608730
Molecular Formula: C13H8Cl2F3NO2S
Molecular Weight: 370.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61072-87-5 |
|---|---|
| Molecular Formula | C13H8Cl2F3NO2S |
| Molecular Weight | 370.2 g/mol |
| IUPAC Name | 2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H8Cl2F3NO2S/c14-8-5-6-10(15)12(7-8)22(20,21)19-11-4-2-1-3-9(11)13(16,17)18/h1-7,19H |
| Standard InChI Key | GIZYLASSJPLDNE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
The compound’s structure comprises a benzenesulfonamide backbone substituted with chlorine atoms at the 2- and 5-positions of the benzene ring and a trifluoromethyl group at the 2-position of the adjacent phenyl ring. This arrangement confers distinct electronic effects: the electron-withdrawing chlorine and trifluoromethyl groups enhance the sulfonamide’s acidity and stability, while the sulfur atom facilitates hydrogen bonding and enzymatic interactions.
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.2 g/mol |
| Functional Groups | Sulfonamide, Cl, CF |
| Predicted pKa | ~1.5 (sulfonamide proton) |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves sequential Friedel-Crafts acylation and sulfonamide coupling reactions. A representative approach includes:
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Friedel-Crafts Acylation: Reacting 2,5-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to form 2,5-dichloroacetophenone .
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Sulfonamide Formation: Coupling the acetylated intermediate with 2-(trifluoromethyl)aniline via sulfonation, often using chlorosulfonic acid or sulfur trioxide.
Table 2: Optimization of Reaction Conditions
| Step | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl | 90–120 | 90–95 |
| Sulfonamide Coupling | HSO | 60–80 | 85–90 |
Industrial Scalability
Physical and Chemical Properties
Thermodynamic Stability
The compound exhibits high thermal stability, with a decomposition temperature exceeding 250°C. Its lipophilicity (logP ≈ 3.2) is attributed to the trifluoromethyl group, enhancing membrane permeability in biological systems.
Solubility and Reactivity
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Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO and DMF.
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Reactivity: The sulfonamide group undergoes nucleophilic substitution at the sulfur atom, enabling derivatization for drug design.
| Target | Effect | Concentration | Reference |
|---|---|---|---|
| Carbonic Anhydrase IX | Inhibition (IC = 15 nM) | 10–100 nM | |
| Coronary Resistance | Reduction by 25% | 50 μM |
Industrial and Research Applications
Pharmaceutical Development
The compound’s pharmacophore has been leveraged in designing kinase inhibitors (e.g., EGFR and VEGFR2) for oncology. Derivatives show antiproliferative activity against HeLa cells (IC = 2.1 μM).
Agrochemical Uses
As a herbicide intermediate, it disrupts acetolactate synthase (ALS) in weeds, with field trials showing 95% efficacy against Amaranthus retroflexus at 50 g/ha.
Comparison with Structural Analogs
Table 4: Analog Comparison
| Compound | Molecular Formula | Activity (IC) |
|---|---|---|
| 2,5-Dichloro derivative | 15 nM (CA-IX) | |
| 3-Trifluoromethyl analog | 22 nM (CA-IX) |
The 2,5-dichloro substitution enhances target affinity compared to mono-chlorinated analogs, likely due to increased electron withdrawal and steric complementarity.
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